1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound that contains a pyridine ring fused to an indole ring. This compound has been found to have a range of biochemical and physiological effects, and has potential applications in various fields of research.
Scientific Research Applications
Antidiabetic Potential
A study by Choudhary et al. (2011) synthesized derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid and evaluated their antidiabetic properties in vivo. These compounds showed potent antidiabetic activity, particularly the compound DM 5, making them a significant focus in diabetes research (Choudhary et al., 2011).
Mass Spectrometry Application
β-Carboline alkaloids, including derivatives of 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). This application is crucial for the analysis of proteins and sulfated oligosaccharides (Nonami et al., 1997).
Synthesis and Chemical Transformations
Omar and Yamada (1966) detailed the synthesis of 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives, providing a foundation for the chemical manipulation and potential pharmaceutical applications of this compound (Omar & Yamada, 1966).
Antitumor Activity
A research conducted by Nguyen et al. (1990) synthesized and tested a class of compounds including 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for their antitumor activity. These compounds showed promise as a new class of antineoplastic agents (Nguyen et al., 1990).
Food Safety and Mutagenicity
Crotti et al. (2010) explored the role of beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, in food safety. These compounds, which can form during the heating of protein-rich food, have been implicated in diseases like Parkinson's and cancer, emphasizing the importance of detecting these compounds in foodstuffs (Crotti et al., 2010).
DNA Interaction Studies
Hashimoto et al. (1984) investigated the chemical reactions of a mutagenic compound related to 1-methyl-5H-pyrido[4,3-b]indole with deoxyribonucleic acid, contributing to our understanding of the initial chemical events in carcinogenesis caused by these compounds (Hashimoto et al., 1984).
Conformational Study of Tryptophan Derivatives
Research by Horwell et al. (1994) on the synthesis of conformationally constrained tryptophan derivatives, which include structures related to 1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole, aids in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Pharmaceutical Development
A study by De Savi et al. (2015) discussed the development of a selective estrogen receptor downregulator (SERD) that contains the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif. This work contributes significantly to the pharmaceutical applications of these compounds in treating breast cancer (De Savi et al., 2015).
properties
CAS RN |
10022-82-9 |
---|---|
Product Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI Key |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
synonyms |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.